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Executive Summary

This technical guide provides a preliminary toxicological assessment of Reynoutrin (Quercetin-
3-0O-xyloside), a flavonoid glycoside found in various plants. Due to the limited availability of
direct toxicological studies on Reynoutrin, this document summarizes the existing data and
supplements it with a comprehensive review of the toxicology of its aglycone, Quercetin. This
approach is scientifically justified as flavonoid glycosides are often hydrolyzed to their
aglycones in vivo. The available data suggests that while Reynoutrin itself shows low in vitro
cytotoxicity, a conclusive safety profile cannot be established without further dedicated
toxicological studies. The data on Quercetin indicates a low acute toxicity profile and a lack of
in vivo genotoxicity, despite some in vitro mutagenic potential. This guide presents available
guantitative data in structured tables, details key experimental protocols, and provides visual
representations of experimental workflows and metabolic pathways to aid in the understanding
of the current toxicological landscape of Reynoutrin.

Introduction

Reynoutrin, a xyloside of the flavonoid Quercetin, is a natural compound with potential
pharmacological activities. As with any compound under investigation for therapeutic
applications, a thorough toxicological assessment is paramount. This document serves as a
core technical guide for researchers, scientists, and drug development professionals,
consolidating the currently available, albeit limited, toxicological data for Reynoutrin. To
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provide a more comprehensive preliminary assessment, this guide also incorporates the well-
documented toxicological profile of its aglycone, Quercetin.

Metabolism of Reynoutrin to Quercetin

Reynoutrin is a glycoside of Quercetin, meaning it is composed of a Quercetin molecule
attached to a sugar moiety (xylose). In the body, particularly in the intestine, glycosides like
Reynoutrin are often metabolized by enzymes that cleave the sugar, releasing the aglycone.
Therefore, the toxicological properties of Quercetin are highly relevant to the safety
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assessment of Reynoutrin.
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Metabolic Conversion of Reynoutrin to Quercetin.

Toxicological Data for Reynoutrin

Direct toxicological studies on Reynoutrin are scarce. The primary available data comes from
an in vitro cytotoxicity assay and general observations from an in vivo study focused on a
therapeutic application.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Reynoutrin
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Cell Line Assay Endpoint Result Reference

H9c2 (rat Yang, et al.
) MTT Assay IC50 129.9 yM

cardiomyocytes) (2021)

The cytotoxicity of Reynoutrin on H9c2 cells was evaluated using a 3-(4,5-dimethylthiazol-2-
yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay. Briefly, H9c2
cells were seeded in 96-well plates. After 24 hours of treatment with various concentrations of
Reynoutrin, 20 pL of MTT solution (5 mg/mL) was added to each well, and the cells were
incubated further. The resulting formazan crystals were dissolved, and the absorbance was
measured to determine cell viability and calculate the IC50 value.[1]

Cell Culture and Treatment MTT Assay Data Analysis

Seed H9c2 cells q > > q > Calculate cell viability
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Experimental Workflow for In Vitro Cytotoxicity Assay.

In Vivo Observations

In a study investigating the effects of Reynoutrin on ischemic heart failure in rats, daily
intraperitoneal injections of Reynoutrin at doses of 25 and 50 mg/kg for 28 days reportedly
had "no obvious toxic effects on cardiomyocytes and normal rats".[1][2] However, this study
was not designed as a formal toxicological assessment, and detailed clinical observations,
hematology, clinical chemistry, and histopathology data were not provided for a dedicated
toxicity evaluation.

Toxicological Data for Quercetin (Aglycone of
Reynoutrin)

Given the metabolic conversion of Reynoutrin to Quercetin, the toxicological profile of
Quercetin is crucial for a preliminary safety assessment.
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Acute Oral Toxicity

Table 2: Acute Oral Toxicity of Quercetin

Species Strain Vehicle LD50 Reference

Dibal, et al.

Mice BALB/c Not specified 3807 mg/kg
(2020)

Sullivan, et al.
Mice Not specified Not specified 160 mg/kg (1951) cited in
NTP TR 409

Sullivan, et al.
Rat Not specified Not specified 161 mg/kg (1951) cited in
NTP TR 409

Note: Variability in reported LD50 values may be due to differences in the source and purity of
Quercetin, as well as the experimental protocols used.

An acute oral toxicity study of quercetin from onion skin was conducted in mice using a
modified Lorke's method. The study was performed in two phases. In the first phase, mice were
orally administered doses of 10, 100, and 1000 mg/kg. In the second phase, doses of 1600,
2900, and 5000 mg/kg were administered. Animals were observed for signs of toxicity and
mortality over a 24-hour period.[3] The LD50 was calculated as the geometric mean of the
highest non-lethal dose and the lowest lethal dose.[3]

Phase 1: Dose Range Finding Phase 2: Lethal Dose Determination LD50 Calculation

Administer low doses Observe for lDXICIty\ ( Administer high doses Observe for 10XICI(y\ ﬂdentlfy highest non-lethal dose Gl GEREE Eam
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Experimental Workflow for Acute Oral Toxicity Studly.
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Repeated-Dose Toxicity

Table 3: Sub-chronic Oral Toxicity of Quercetin

NOAEL
Doses mglk
. . . (malkg Key Referenc
Species Strain Duration (mglkg body L
. . Findings e
diet) weight/da
y)
No
discernible
effect on
body
compositio  Cunningha
62, 125,

Mice CD2F1 98 days 250 ~50 n, organ m, et al.
function, (2022)
behavior,
or
metabolism

A sub-chronic toxicity study of quercetin was conducted in male and female CD2F1 mice.
Quercetin was incorporated into the AIN-76A purified diet at concentrations of 62, 125, and 250
mg/kg of diet and provided ad libitum for 98 days. Throughout the study, parameters such as
body weight, food and water consumption, body composition, blood counts, behavior, and
metabolic phenotype were monitored. At the end of the study, tissues and organs were
examined for gross pathological changes, and plasma was analyzed for markers of liver
function (alkaline phosphatase, aspartate transaminase, and alanine transaminase).[4]
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Interim and Terminal Assessments
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Experimental Workflow for a 98-Day Sub-chronic Toxicity Study.

Genotoxicity

The genotoxicity of Quercetin has been extensively studied, with conflicting results between in

vitro and in vivo assays.

Table 4: Genotoxicity of Quercetin
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Metabolic
Assay System L. Result Reference
Activation (S9)

Salmonella

typhimurium ] ) ) Resende, et al.
Ames Test With and Without = Mutagenic

TA98, TA100, (2012)

TA102
In Vitro Human

) ] ) - Caria, et al.
Micronucleus lymphocytes, With and Without  Positive (1995)
Assay V79 cells
In Vivo ] )
) Wistar Rat Bone Negative (up to Utesch, et al.

Micronucleus N/A

Marrow 2000 mg/kg) (2008)
Assay
In Vivo
Unscheduled Wistar Rat NIA Negative (up to Utesch, et al.
DNA Synthesis Hepatocytes 2000 mg/kg) (2008)
(UDS)

An in vivo bone marrow micronucleus assay was conducted in Wistar rats to evaluate the

genotoxic potential of Quercetin. Male rats were administered oral doses of up to 2000 mg/kg

body weight. Bone marrow was collected 24 and 48 hours after dosing. The frequency of

micronucleated polychromatic erythrocytes (MN-PCE) was determined by analyzing bone

marrow smears.[1]
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Experimental Workflow for In Vivo Micronucleus Assay.
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Discussion

The available data on Reynoutrin is insufficient to make a definitive conclusion about its
safety. The in vitro cytotoxicity data suggests a relatively low potential for direct cellular toxicity.
The general in vivo observations are encouraging but lack the rigor of a standardized
toxicology study.

The more extensive toxicological data on Quercetin provides valuable insight. The acute oral
toxicity of Quercetin in rodents appears to be low. The sub-chronic toxicity study in mice did not
reveal any adverse effects at the tested doses. A key point in the toxicological assessment of
Quercetin is the discrepancy between in vitro and in vivo genotoxicity results. While Quercetin
consistently shows mutagenic potential in in vitro assays like the Ames test, in vivo studies
have generally failed to demonstrate genotoxic effects.[1][5] This suggests that the in vivo
metabolism and detoxification mechanisms in mammals may effectively mitigate the genotoxic
potential observed in vitro.

Given that Reynoutrin is expected to be hydrolyzed to Quercetin in the gastrointestinal tract, it
is plausible that the in vivo toxicological profile of Reynoutrin will be largely influenced by that
of Quercetin. However, differences in absorption, distribution, metabolism, and excretion
(ADME) between Reynoutrin and Quercetin could potentially lead to different toxicological
outcomes.

Conclusion and Data Gaps

This preliminary toxicological assessment, based on limited data for Reynoutrin and more
extensive data for its aglycone Quercetin, suggests a potentially low toxicity profile for
Reynoutrin following oral administration. However, this assessment is provisional and
highlights significant data gaps. To establish a comprehensive safety profile for Reynoutrin,
the following studies are recommended:

o Acute Oral Toxicity Study: To determine the LD50 of Reynoutrin.

o Repeated-Dose Oral Toxicity Studies (28-day and/or 90-day): To identify potential target
organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

o Genotoxicity Battery: Including an Ames test, an in vitro mammalian cell gene mutation
assay, and an in vivo micronucleus assay, to definitively assess the genotoxic potential of
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Reynoutrin.

o Pharmacokinetic and Metabolism Studies: To understand the ADME properties of
Reynoutrin and the extent of its conversion to Quercetin in vivo.

The information presented in this guide should be used to inform the design of future non-
clinical safety studies for Reynoutrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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